molecular formula C21H15ClN2O4 B15025443 methyl 4-chloro-3-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}benzoate

methyl 4-chloro-3-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}benzoate

Cat. No.: B15025443
M. Wt: 394.8 g/mol
InChI Key: OHUPGOAWEWTSAF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of METHYL 4-CHLORO-3-({2-[2-OXOBENZO[CD]INDOL-1(2H)-YL]ACETYL}AMINO)BENZOATE involves multiple steps, including the formation of the indole ring and subsequent functionalization. One common synthetic route starts with the alkylation of methyl 4-chloro-3-oxobutanoate with appropriate reagents to form the desired intermediate . The reaction conditions typically involve the use of sodium nitrite (NaNO2) and potassium iodide (KI) for the formation of the indole ring . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

METHYL 4-CHLORO-3-({2-[2-OXOBENZO[CD]INDOL-1(2H)-YL]ACETYL}AMINO)BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

METHYL 4-CHLORO-3-({2-[2-OXOBENZO[CD]INDOL-1(2H)-YL]ACETYL}AMINO)BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 4-CHLORO-3-({2-[2-OXOBENZO[CD]INDOL-1(2H)-YL]ACETYL}AMINO)BENZOATE involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, influencing cellular processes. The exact molecular targets and pathways depend on the specific biological context and application.

Comparison with Similar Compounds

METHYL 4-CHLORO-3-({2-[2-OXOBENZO[CD]INDOL-1(2H)-YL]ACETYL}AMINO)BENZOATE can be compared with other indole derivatives, such as:

    Indole-3-acetic acid (IAA): A naturally occurring plant hormone.

    Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID).

    Tryptophan: An essential amino acid.

The uniqueness of METHYL 4-CHLORO-3-({2-[2-OXOBENZO[CD]INDOL-1(2H)-YL]ACETYL}AMINO)BENZOATE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H15ClN2O4

Molecular Weight

394.8 g/mol

IUPAC Name

methyl 4-chloro-3-[[2-(2-oxobenzo[cd]indol-1-yl)acetyl]amino]benzoate

InChI

InChI=1S/C21H15ClN2O4/c1-28-21(27)13-8-9-15(22)16(10-13)23-18(25)11-24-17-7-3-5-12-4-2-6-14(19(12)17)20(24)26/h2-10H,11H2,1H3,(H,23,25)

InChI Key

OHUPGOAWEWTSAF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)NC(=O)CN2C3=CC=CC4=C3C(=CC=C4)C2=O

Origin of Product

United States

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